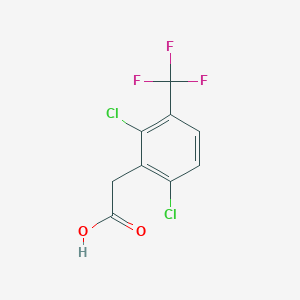![molecular formula C12H14ClF3N4O B1425546 6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide CAS No. 1208081-12-2](/img/structure/B1425546.png)
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide
描述
6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide is a complex organic compound that belongs to the class of bipyridinyl derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bipyridinyl core: This step involves the coupling of two pyridine rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of the chloro and trifluoromethyl groups: These groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorinating agents and trifluoromethylating agents.
Formation of the carboxylic acid group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.
Hydrazide formation: The final step involves the reaction of the carboxylic acid with hydrazine or a hydrazine derivative to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can lead to the formation of azides, while nucleophilic substitution of the chloro group can lead to the formation of various substituted bipyridinyl derivatives.
科学研究应用
6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4’-Chloro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
6’-Chloro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide: Contains a methyl group instead of a trifluoromethyl group, which may influence its reactivity and applications.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-10(18-9)20-3-1-7(2-4-20)11(21)19-17/h5-7H,1-4,17H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZTZEFWEQDWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)

![Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1425482.png)
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)


